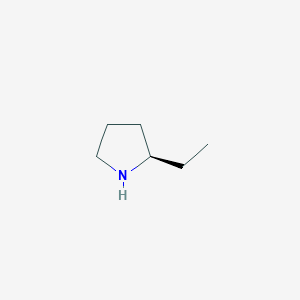

(2R)-2-ETHYL-PYRROLIDINE

Description

Significance of Chiral Pyrrolidine (B122466) Derivatives in Contemporary Organic Synthesis Research

Chiral pyrrolidine derivatives are of immense importance in contemporary organic synthesis. acs.org Their applications span from being integral components of drug candidates to acting as effective chiral ligands and organocatalysts in asymmetric synthesis. researchgate.netnih.gov The stereochemistry of the pyrrolidine ring and its substituents can profoundly influence the biological activity of a molecule, as different stereoisomers can exhibit distinct binding modes with enantioselective biological targets like proteins. researchgate.netnih.gov The development of synthetic methods to access enantiomerically pure pyrrolidine derivatives is, therefore, a major focus of research. tandfonline.comosi.lv This has led to the exploration of various synthetic strategies, including those starting from readily available chiral precursors like (S)-proline. osi.lv

Overview of Pyrrolidine as a Key Heterocyclic Scaffold in Synthetic Chemistry

The pyrrolidine scaffold is one of the most utilized five-membered non-aromatic nitrogen heterocycles in drug discovery and development. nih.gov Its structural versatility allows for a wide range of chemical modifications, enabling the fine-tuning of physicochemical and biological properties. tandfonline.com Pyrrolidine-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties. tandfonline.comfrontiersin.org The ability to synthesize a diverse array of substituted pyrrolidines, including spirocyclic derivatives, further enhances its utility as a privileged scaffold in medicinal chemistry. rsc.org Modern synthetic methods, such as microwave-assisted organic synthesis, have made the construction of the pyrrolidine ring more efficient and environmentally friendly. nih.gov

Table 1: Chemical Properties of (2R)-2-Ethyl-Pyrrolidine

| Property | Value |

|---|---|

| Molecular Formula | C6H13N |

| Molecular Weight | 99.17 g/mol |

| CAS Number | 123168-37-6 |

| Canonical SMILES | CC[C@@H]1CCCN1 |

| InChI Key | JFZLDRUSMYBXRI-ZCFIWIBFSA-N |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-ethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-6-4-3-5-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZLDRUSMYBXRI-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448665 | |

| Record name | (R)-2-ethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123168-37-6 | |

| Record name | (R)-2-ethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2r 2 Ethyl Pyrrolidine and Its Chiral Analogs

Stereoselective and Enantioselective Approaches

The demand for enantiomerically pure pyrrolidine (B122466) derivatives has driven the development of numerous sophisticated synthetic strategies. These methods can be broadly categorized into those that construct the chiral center during the formation of the pyrrolidine ring and those that utilize pre-existing chirality to direct the synthesis.

Asymmetric Reductive Amination Strategies for Chiral Amine Synthesis

Asymmetric reductive amination is a highly versatile and widely employed method for the synthesis of chiral amines. researchgate.netjocpr.com This process typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then asymmetrically reduced to the desired chiral amine. researchgate.net

Direct reductive amination, a one-pot approach, streamlines the synthesis by avoiding the isolation of the imine intermediate, thus improving atom economy. jocpr.com The success of these reactions hinges on the use of chiral catalysts, which can include transition metal complexes, organocatalysts, or enzymes, to control the stereochemical outcome. jocpr.com For instance, ruthenium-catalyzed asymmetric reductive amination of ketones has shown good yields, although enantioselectivity can be moderate for purely aliphatic ketones. researchgate.net

Enzymes, such as imine reductases (IREDs) and amine dehydrogenases (AmDHs), have emerged as powerful biocatalysts for asymmetric reductive amination. researchgate.netnih.gov These enzymes can exhibit high levels of stereocontrol, providing access to enantiomerically enriched amines. jocpr.com Engineered amine dehydrogenases, for example, catalyze the reductive amination of ketones using ammonia (B1221849) as the amine source with high stereoselectivity. nih.gov A chemoenzymatic cascade employing a transaminase and a monoamine oxidase has been developed for the synthesis of 2,5-disubstituted pyrrolidines from 1,4-diketones with high regio- and stereoselectivity. nih.gov

| Catalyst/Method | Substrate Type | Key Features |

| Ru-complexes | Aliphatic Ketones | Good yields, moderate enantioselectivity. researchgate.net |

| Iridium/Chiral Phosphoramidite (B1245037) Ligands | Ketones with Primary Alkyl Amines | Effective for direct asymmetric reductive amination. researchgate.net |

| Imine Reductases (IREDs) | Pro-chiral Imines | High stereoselectivity for amine synthesis. nih.gov |

| Amine Dehydrogenases (AmDHs) | Ketones | Asymmetric synthesis using ammonia as the amine source. nih.gov |

| Transaminase/Monoamine Oxidase Cascade | 1,4-Diketones | Regio- and stereoselective synthesis of 2,5-disubstituted pyrrolidines. nih.gov |

Cyclization Reactions for Pyrrolidine Ring Formation

Intramolecular cyclization reactions are a cornerstone of pyrrolidine synthesis, involving the formation of one or more bonds to close the five-membered ring. researchgate.net These methods offer a powerful means to control the stereochemistry of the resulting heterocycle.

The electrophile-induced cyclization of chiral homoallylamines provides a valuable route to stereochemically defined 2-substituted pyrrolidines. cas.cz In this strategy, an electrophile, such as iodine or a mercury salt, initiates the cyclization of a homoallylamine containing a chiral auxiliary. cas.cz The stereochemistry of the newly formed chiral center at the 2-position of the pyrrolidine ring is controlled by the existing chirality in the homoallylamine substrate. For example, N-glycosylhomoallylamines, derived from chiral sugars, undergo endo-trig cyclization with high diastereoselectivity upon treatment with an electrophile. cas.cz Phenylselenyl halides (PhSeX) have also been used to induce the cyclization of secondary homoallylamines, yielding 1,2-dialkyl-4-halopyrrolidines with controlled relative stereochemistry. researchgate.net

The intramolecular cyclization of alkenes containing a suitably positioned nitrogen nucleophile is a powerful strategy for constructing the pyrrolidine ring. nih.govuwindsor.ca Transition metal catalysts, particularly palladium complexes, are frequently employed to facilitate these transformations. uwindsor.ca For instance, palladium-catalyzed intramolecular amination of alkenes can proceed via an aminopalladation mechanism, leading to the formation of various substituted pyrrolidines. uwindsor.ca The use of chiral ligands in these catalytic systems can induce enantioselectivity.

Copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins is another effective method, providing access to N-functionalized pyrrolidines with high diastereoselectivity, particularly for the synthesis of cis-2,5-disubstituted pyrrolidines. nih.gov Furthermore, a formal [4+1] approach to pyrrolidines has been developed using unactivated terminal alkenes and a nitrene source, catalyzed by a Rh(III) complex. This reaction proceeds through intermolecular aziridination followed by an acid-promoted ring expansion. nih.gov

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a highly efficient and stereocontrolled method for the synthesis of substituted pyrrolidines, allowing for the generation of multiple stereocenters in a single step. rsc.orgnih.gov Azomethine ylides, which are 1,3-dipoles containing a nitrogen atom, can be generated in situ from various precursors, such as imines derived from α-amino acids. nih.govtandfonline.com

The stereochemical outcome of the cycloaddition can be controlled through diastereoselective approaches, using chiral dipolarophiles or enantiomerically pure ylides, or through enantioselective methods employing chiral catalysts. Metal-catalyzed, particularly silver-catalyzed, 1,3-dipolar cycloadditions have proven to be highly effective in achieving high diastereoselectivity and enantioselectivity. acs.org These reactions have been successfully applied to the synthesis of complex polycyclic systems containing the pyrrolidine scaffold. nih.gov

| Cyclization Method | Key Reactants | Catalyst/Reagent | Noteworthy Features |

| Electrophile-Induced Cyclization | Chiral Homoallylamines | I₂, Hg(OTFA)₂, PhSeX | High diastereoselectivity controlled by chiral auxiliaries. cas.czresearchgate.net |

| Intramolecular Cyclization of Alkenes | Alkenyl N-arylsulfonamides | Cu(II) carboxylates | Forms cis-2,5-disubstituted pyrrolidines. nih.gov |

| 1,3-Dipolar Cycloaddition | Azomethine Ylides, Alkenes | Ag₂CO₃, Chiral Metal Complexes | Generates multiple stereocenters with high stereocontrol. nih.govacs.org |

| Formal [4+1] Cycloaddition | Terminal Alkenes, Nitrene Source | Rh(III) complex | Forms pyrrolidines via aziridination and ring expansion. nih.gov |

Intramolecular Cyclization of Alkenes

Chiral Auxiliary-Mediated Synthesis (e.g., R-phenylglycinol-derived bicyclic 1,3-oxazolidines)

Chiral auxiliaries play a crucial role in asymmetric synthesis by directing the stereochemical course of a reaction, after which they can be removed. (R)-phenylglycinol is a commonly used and effective chiral auxiliary. It can be condensed with aldehydes or ketones to form chiral imines or oxazolidines, which then undergo diastereoselective reactions.

A notable application involves the synthesis of enantiopure 2-substituted pyrrolidines from chiral (R)-phenylglycinol-derived bicyclic 1,3-oxazolidines. google.com For example, the diastereoselective addition of Grignard reagents to imines derived from (R)-phenylglycinol and aromatic aldehydes proceeds with high stereoselectivity to afford chiral amines. acs.org These amines can then be converted into 1,3-oxazolidines. Subsequent reaction of these oxazolidines with another Grignard reagent, directed by the chiral auxiliary, leads to the formation of trans-2,5-disubstituted pyrrolidines with excellent stereocontrol. acs.org Similarly, (R)-phenylglycinol-derived morpholinones and oxazolidines have been used as chiral precursors for constructing the pyrrolidine ring through diastereoselective 1,4-addition reactions. nih.gov The use of N-tert-butanesulfinyl imines, where the sulfinyl group acts as a chiral auxiliary, has also proven to be a powerful strategy for the asymmetric synthesis of various nitrogen-containing heterocycles, including pyrrolidines, with high diastereoselectivity. beilstein-journals.org

Kinetic Resolution Techniques for Enantiopure Amines

Kinetic resolution is a pivotal strategy for isolating enantiomers from a racemic mixture. This technique leverages the different reaction rates of two enantiomers with a chiral catalyst or reagent. The result is the enrichment of one enantiomer as the unreacted starting material and the other as the product. For the synthesis of enantiopure amines such as (2R)-2-ethyl-pyrrolidine, several kinetic resolution methods, often employing enzymes or chemical catalysts, have been established.

A prominent method involves the lipase-catalyzed acylation of racemic amines. For example, lipase (B570770) B from Candida antarctica (CaLB) is effective in the kinetic resolution of various racemic amines. In these reactions, the lipase selectively acylates one enantiomer at a higher rate. While the (R)-amides are typically produced with high enantiomeric excess, the specific selectivity can depend on the substrate. For instance, in the resolution of cyclic secondary amines, Candida antarctica lipase A (CALA) has demonstrated high enantioselectivity in N-acylation reactions. This enzymatic approach has been successfully used for the resolution of various cyclic amines, achieving good yields and high enantioselectivity.

Dynamic kinetic resolution (DKR) enhances this process by incorporating an in-situ racemization of the slower-reacting enantiomer. This allows, in theory, for the complete conversion of the racemic starting material into a single enantiomer of the product. A combination of a lipase, for the selective acylation, and a metal catalyst, for racemization, is often employed. For example, the combination of Candida antarctica lipase with a palladium catalyst has been used for the dynamic kinetic resolution of phenylethylamine.

Chiral phosphoric acids (CPAs) have also emerged as powerful catalysts for the kinetic resolution of racemic amines. In a process known as oxidative kinetic resolution, a chiral phosphoric acid can catalyze the hydrogen transfer from a racemic amine to an imine. This method has been effectively used for the resolution of 2-substituted indolines and tetrahydroquinolines, achieving high enantioselectivities. The catalyst protonates one enantiomer of the amine, rendering it less reactive, while the other enantiomer is oxidized (dehydrogenated) at a faster rate.

Another advanced method is the iridium-catalyzed C(sp³)–H borylation, which has been applied in the diastereodivergent parallel kinetic resolution of racemic 2-substituted pyrrolidines. This technique allows for the synthesis of enantioenriched cis- and trans-2,5-disubstituted pyrrolidines with high enantioselectivities. Similarly, dirhodium complexes have been used to catalyze C-H insertion reactions with 2-substituted pyrrolidines, proceeding with significant levels of kinetic resolution and allowing for the control of three stereocenters.

The following table summarizes selected examples of kinetic resolution techniques applied to cyclic amines.

| Racemic Substrate | Catalyst/Enzyme | Technique | Product | Enantiomeric Excess (ee) | Reference |

| 2-Substituted Pyrrolidines | Dirhodium(II) tetrakis(S-DOSP) | C-H Insertion | (2S,5R)- and (2R,5R)-Pyrrolidines | High | |

| 2-Substituted Pyrrolidines | Iridium Complex | C(sp³)–H Borylation | cis- and trans-2,5-Disubstituted Pyrrolidines | High | |

| Racemic Amines | Candida antarctica Lipase B (CaLB) | N-Acylation | (R)-Amides | 92.0–99.9% | |

| 2-Substituted Tetrahydroquinolines | Chiral Phosphoric Acid | Oxidative Hydrogen Transfer | (S)-Tetrahydroquinoline | up to 99% |

Catalytic Synthesis Protocols####2.2.1. Organocatalytic Systems for Pyrrolidine Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. Chiral pyrrolidine derivatives, in particular, are highly effective organocatalysts for a variety of transformations, including the synthesis of substituted pyrrolidines. These reactions often proceed through the formation of enamine or iminium ion intermediates, which then participate in stereoselective bond-forming reactions.

The asymmetric Michael addition of aldehydes or ketones to nitroalkenes is a well-established method for the synthesis of chiral γ-nitro carbonyl compounds, which are valuable precursors to 2-substituted pyrrolidines. A variety of pyrrolidine-based organocatalysts have been developed to promote this reaction with high diastereo- and enantioselectivity. These catalysts typically possess a pyrrolidine scaffold, often derived from proline, which serves as the catalytic unit.

Enamine catalysis is a cornerstone of organocatalytic pyrrolidine synthesis. In this approach, a chiral secondary amine catalyst, such as a pyrrolidine derivative, reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then adds to an electrophilic Michael acceptor, such as a nitroalkene, in a conjugate addition reaction. The resulting intermediate is subsequently hydrolyzed to release the product and regenerate the chiral catalyst.

The stereochemical outcome of the reaction is controlled by the chiral environment provided by the catalyst. For instance, (S)-diphenylprolinol silyl (B83357) ether, a widely used pyrrolidine-based catalyst, effectively promotes the Michael addition of aldehydes to nitroethylene, leading to γ2-amino acid precursors with high enantioselectivity. The use of an acidic co-catalyst, such as 3-nitrobenzoic acid, can significantly enhance the reaction rate and efficiency.

The general mechanism for the enamine-catalyzed Michael addition is as follows:

Enamine Formation: The chiral pyrrolidine catalyst condenses with the carbonyl donor to form a chiral enamine.

Michael Addition: The enamine attacks the β-position of the nitroalkene, forming a new carbon-carbon bond and generating an iminium ion intermediate.

Hydrolysis: The iminium ion is hydrolyzed to release the chiral Michael adduct and regenerate the catalyst.

The following table presents data on the organocatalytic Michael addition of various aldehydes to nitroalkenes, highlighting the efficiency of pyrrolidine-based catalysts.

| Aldehyde Donor | Nitroalkene Acceptor | Catalyst | Co-catalyst | Solvent | Yield (%) | ee (%) |

| n-Pentanal | Nitroethylene | (S)-Diphenylprolinol silyl ether | 3-Nitrobenzoic acid | Dichloromethane | 96 | >95 |

| Propanal | β-Nitrostyrene | HybPyr (pyrrolidine-based hybrid material) | - | Dichloromethane | 99 | 85 |

| Cyclohexanone | trans-β-Nitrostyrene | L-Prolinol | Benzoic Acid | - | 98 | 96 |

| Isobutyraldehyde | Maleimide | (R,R)-DPEN-thiourea | - | Water | >97 | 99 |

Organocatalytic Systems for Pyrrolidine Synthesis

Role of Pyrrolidine-2-carboxamides and Related Structures as Organocatalysts

Pyrrolidine-2-carboxamides, which are derivatives of the amino acid proline, have emerged as a versatile and powerful class of organocatalysts. Their structure, featuring a chiral pyrrolidine ring and an amide functionality, allows them to participate in multiple non-covalent interactions, such as hydrogen bonding, which are crucial for achieving high stereoselectivity in various asymmetric transformations. The amide group can act as a hydrogen bond donor, activating the electrophile and orienting it for a stereoselective attack by the nucleophile.

These catalysts have proven to be highly effective in a range of reactions, including aldol (B89426) reactions, Michael additions, and Henry (nitroaldol) reactions. For instance, (S)-N-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide has been successfully employed as an organocatalyst for the asymmetric Henry reaction between aromatic aldehydes and nitromethane (B149229). The reaction proceeds with high yields and excellent enantioselectivities, particularly for electron-deficient aromatic aldehydes.

The general catalytic cycle for a pyrrolidine-2-carboxamide-catalyzed reaction, such as the Henry reaction, can be described as follows:

Catalyst-Substrate Interaction: The amide proton of the catalyst forms a hydrogen bond with an oxygen atom of the nitro group of the nitromethane, increasing its acidity.

Deprotonation: A base, often triethylamine, deprotonates the nitromethane to form a nitronate anion.

Stereoselective Addition: The nitronate anion, held in a specific orientation by the chiral catalyst, attacks the aldehyde. The facial selectivity is dictated by the stereochemistry of the pyrrolidine ring and the substituents on the carboxamide nitrogen.

Product Release: The resulting nitroalkoxide is protonated, releasing the chiral β-nitroalkanol product and regenerating the catalyst.

The modular nature of pyrrolidine-2-carboxamides allows for fine-tuning of their steric and electronic properties by modifying the substituent on the amide nitrogen. This adaptability enables the optimization of the catalyst for specific substrates and reactions, leading to improved performance. For example, chiral diamide (B1670390) organocatalysts, where two pyrrolidine-2-carboxamide (B126068) units are linked together, have been developed for asymmetric aldol reactions in water, showcasing excellent diastereoselectivity and enantioselectivity.

The following table provides examples of asymmetric reactions catalyzed by pyrrolidine-2-carboxamide derivatives, demonstrating their broad applicability and effectiveness.

Flow Chemistry in Scalable Stereoselective Synthesis

The application of continuous flow chemistry has emerged as a powerful and enabling technology for the stereoselective synthesis of chiral pyrrolidines, offering significant advantages over traditional batch processing. dntb.gov.uascielo.br This methodology provides enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher selectivity, and shorter reaction times. scielo.br The inherent safety and scalability of flow systems make them particularly suitable for the industrial production of pharmaceutically relevant compounds, including chiral α-substituted pyrrolidines. scielo.brnih.gov

A significant advancement in this area is the development of highly diastereoselective continuous flow protocols for the rapid construction of α-chiral pyrrolidine libraries. rsc.org One such protocol allows for the synthesis of various functionalized pyrrolidines with high yields and excellent diastereocontrol in residence times as short as 150 seconds. rsc.org This efficiency is demonstrated by the gram-scale preparation of an intermediate for Aticaprant, a κ-opioid receptor antagonist, showcasing the method's utility. rsc.org The scalability of this approach was further proven using a self-designed microfluidic reactor, which achieved a throughput of 7.45 g h⁻¹, indicating strong potential for large-scale applications. rsc.org

The synthesis often employs cycloaddition reactions, such as those between glycine (B1666218) esters, aldehydes, and nitroalkenes, to generate substituted pyrrolidines within modular flow reactors. cam.ac.uk The integration of polymer-supported chiral catalysts into flow systems is another key strategy. acs.org These immobilized catalysts not only facilitate high enantioselectivity and diastereoselectivity but also allow for easy separation and recycling, which improves process efficiency and sustainability. dntb.gov.uaacs.org Compared to batch systems, continuous-flow processes using these catalysts have demonstrated accelerated reaction rates and enhanced diastereoselectivity. acs.org

The table below summarizes the results from a highly diastereoselective continuous flow protocol for generating a library of α-chiral pyrrolidines, highlighting the efficiency and versatility of the method. rsc.org

Table 1: Diastereoselective Synthesis of Functionalized Pyrrolidines in Continuous Flow Data sourced from a highly diastereoselective continuous flow protocol for establishing an α-chiral pyrrolidine library. rsc.org

Derivatization and Functionalization of the 2r 2 Ethyl Pyrrolidine Core

Chemical Transformations at the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the (2R)-2-ethyl-pyrrolidine ring is a primary site for chemical modification due to its nucleophilicity. Common transformations include alkylation, acylation, and sulfonylation, which attach a wide variety of functional groups to the nitrogen atom, thereby modulating the molecule's steric and electronic properties.

N-Alkylation: The nitrogen atom can be readily alkylated using alkyl halides or other electrophilic alkylating agents. This reaction typically proceeds via an SN2 mechanism. For instance, after the deprotection of a precursor like (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate, the resulting free amine can be reacted with alkyl halides in the presence of a base to yield N-alkylated derivatives. This allows for the introduction of simple alkyl chains or more complex functionalized moieties.

N-Acylation: Acylation of the pyrrolidine nitrogen to form amides is a common transformation, often achieved by reaction with acyl chlorides or anhydrides. This introduces a carbonyl group adjacent to the nitrogen, which can alter the molecule's conformation and hydrogen bonding capabilities. These N-acyl derivatives can also serve as intermediates for further reactions. For example, N-acyl groups derived from α-amino acids can be used in peptide synthesis. hmdb.ca

N-Sulfonylation: The formation of N-sulfonamides is another key functionalization strategy. Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yields stable sulfonamide products. lookchem.com These derivatives are important in medicinal chemistry and can also act as directing groups for subsequent C-H activation reactions. nih.gov

The following table summarizes common transformations at the pyrrolidine nitrogen.

Table 1: Selected N-Functionalization Reactions of this compound

| Transformation | Reagent Example | Product Type |

| N-Alkylation | Alkyl Halide (e.g., CH₃I), Base | N-Alkyl Pyrrolidine |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | N-Acyl Pyrrolidine (Amide) |

| N-Sulfonylation | Sulfonyl Chloride (e.g., Tosyl Chloride) | N-Sulfonyl Pyrrolidine (Sulfonamide) |

| N-Carbamoylation | Isocyanate (e.g., Phenyl Isocyanate) | N-Carbamoyl Pyrrolidine (Urea) |

Modifications at the 2-Ethyl Substituent and Remote Sites

While the nitrogen atom is the most readily functionalized position, modifications at the carbon skeleton, including the 2-ethyl group and other ring positions (remote sites), are crucial for generating structural diversity. These C-H functionalization reactions are often more challenging but provide powerful tools for synthesis.

A notable strategy involves intramolecular C-H insertion reactions. When the this compound nitrogen is converted into a diazoacetamide, subsequent treatment with a dirhodium(II) catalyst can induce a highly diastereoselective and regioselective carbon-hydrogen insertion. lookchem.com This process can form bicyclic structures like pyrrolizidines, effectively functionalizing a remote C-H bond on the pyrrolidine ring. lookchem.com

Another advanced method is palladium-catalyzed direct arylation of unactivated C(sp³)–H bonds. acs.orgacs.org By installing a suitable directing group on the pyrrolidine nitrogen (such as a picolinamide (B142947) or quinoline (B57606) amide), it is possible to selectively activate and functionalize a specific C-H bond, for example at the C3 or C4 position, with an aryl group. acs.orgacs.org This allows for the precise construction of complex, substituted pyrrolidine frameworks.

Table 2: Strategies for C-H Functionalization of the Pyrrolidine Core

| Position | Reaction Type | Catalyst/Reagent | Outcome |

| Remote C-H (Ring) | Intramolecular C-H Insertion | Dirhodium(II) catalyst | Formation of bicyclic pyrrolizidine (B1209537) structures lookchem.com |

| Remote C-H (Ring) | Directed C-H Arylation | Palladium catalyst, N-Directing Group | Selective introduction of aryl groups acs.orgacs.org |

Introduction of Additional Chiral Centers and Functional Groups

The existing stereocenter at the C2 position of this compound can serve as a powerful controller for the stereoselective introduction of new chiral centers and functional groups. This principle of diastereoselection is fundamental to asymmetric synthesis.

Chiral auxiliaries based on the pyrrolidine structure are widely used. For example, N-acyl derivatives of pyrrolidines can function as chiral auxiliaries in aldol (B89426) reactions, where the existing chirality directs the approach of an aldehyde to the enolate, establishing two new contiguous stereocenters with high selectivity. wikipedia.org

Furthermore, intramolecular reactions on derivatives of this compound can generate new stereocenters with high fidelity. The previously mentioned rhodium-catalyzed C-H insertion to form pyrrolizidines is a prime example of a highly diastereoselective reaction that creates new chiral centers based on the initial stereochemistry of the starting pyrrolidine. lookchem.com Similarly, the introduction of functional groups like hydroxyls can be achieved stereoselectively. The synthesis of polyhydroxylated pyrrolidines, which are analogues of iminosugars, often relies on stereocontrolled reactions where the resident chirality of a precursor dictates the stereochemical outcome of subsequent transformations, such as dihydroxylation. researchgate.net

Table 3: Methods for Introducing New Chiral Centers

| Reaction Type | Key Feature | Stereochemical Outcome | Example Product Class |

| Aldol Reaction | Use of N-acyl pyrrolidine as a chiral auxiliary | Diastereoselective formation of two new stereocenters wikipedia.org | β-Hydroxy carbonyl compounds |

| C-H Insertion | Intramolecular reaction on a chiral substrate | Highly diastereoselective cyclization lookchem.com | Chiral pyrrolizidine alkaloids |

| Asymmetric Dihydroxylation | Reaction on an unsaturated side chain attached to the chiral core | Introduction of two chiral hydroxylated carbons researchgate.net | Polyhydroxylated pyrrolidines |

Synthesis of Pyrrolidinone and Pyrrolidine-2,5-dione Derivatives

Transforming the pyrrolidine ring into a pyrrolidinone (a lactam) or a pyrrolidine-2,5-dione (a succinimide (B58015) derivative) represents a significant structural modification that opens access to important classes of biologically active compounds. nih.govnih.gov

The synthesis of 5-substituted pyrrolidinones can be achieved from 2-substituted pyrrolidines through methods involving oxidation. acs.org For example, the reduction of a 2,3-dioxopyrrolidine precursor can yield a hydroxylated pyrrolidinone, as demonstrated in the synthesis of rac-ethyl rel-(2R,3R,4S)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylate. iucr.orgiucr.orgresearchgate.net These reactions create a carbonyl group at the C5 position of the ring.

Pyrrolidine-2,5-diones, which are derivatives of succinimide, are typically synthesized by condensing a primary amine with succinic acid or its derivatives, such as succinyl chloride or succinic anhydride. ijapbc.com While direct conversion from this compound is not a single step, multi-step sequences involving ring-opening followed by re-cyclization or extensive oxidation could conceptually lead to such structures. More commonly, these diones are prepared and subsequently functionalized. For instance, various 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been synthesized and evaluated as ligands for serotonin (B10506) receptors. nih.gov

Table 4: Synthesis of Pyrrolidinone and Pyrrolidine-2,5-dione Scaffolds

| Target Scaffold | General Method | Key Reagents | Reference for General Method |

| Pyrrolidinone (Lactam) | Oxidation of pyrrolidine ring at C5 | Oxidizing agents | acs.org |

| Pyrrolidinone (Lactam) | Reduction of dioxopyrrolidine | H₂, Pd-C | iucr.orgiucr.orgresearchgate.net |

| Pyrrolidine-2,5-dione (Succinimide) | Condensation | Succinic acid/anhydride and an amine | ijapbc.com |

Role of 2r 2 Ethyl Pyrrolidine and Its Derivatives in Asymmetric Catalysis

Application as Chiral Organocatalysts

The pyrrolidine (B122466) ring is a privileged motif in organocatalysis, largely due to the pioneering work on proline-catalyzed reactions. pnas.orgnih.gov The secondary amine of the pyrrolidine ring is crucial for its catalytic activity, typically operating through enamine or iminium ion intermediates. mdpi.commun.ca Derivatives of (2R)-2-ethyl-pyrrolidine build upon this fundamental principle, incorporating various substituents to enhance their efficacy and selectivity in a range of asymmetric transformations. mdpi.com

Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a cornerstone of C-C bond formation in organic synthesis. nih.gov Proline and its derivatives have been extensively studied as catalysts for this transformation since the seminal reports on intermolecular aldol reactions. pnas.orgnih.govacs.org These organocatalysts mimic the function of natural Class I aldolase (B8822740) enzymes, proceeding through an enamine intermediate formed between the ketone donor and the secondary amine of the pyrrolidine catalyst. pnas.org

Derivatives of this compound are designed to improve upon the performance of simple proline. For instance, the introduction of bulky groups or additional hydrogen-bond-donating moieties can enhance stereocontrol. nih.govnih.gov Research has shown that the structural framework of the catalyst, including the substituents on the pyrrolidine ring, plays a critical role in the transition state, influencing the facial selectivity of the reaction. nih.gov While specific data on this compound in aldol reactions is part of a broader class of pyrrolidine catalysts, the principles established with other derivatives are directly applicable. For example, prolinamide derivatives have been successfully employed in asymmetric aldol reactions, demonstrating that modification at the carboxyl group position can lead to highly effective catalysts. nih.gov The reaction between various aldehydes and ketones, catalyzed by these modified pyrrolidines, can produce aldol products with moderate to high enantioselectivities. nih.gov

| Catalyst Type | Aldehyde | Ketone | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| (S)-Proline-based C2 symmetric organocatalyst | 4-Nitrobenzaldehyde | Acetone | 68 | 76 | nih.govacs.org |

| (S)-Proline | Isobutyraldehyde | Acetone | - | Moderate to good | acs.org |

| Phthalimido-prolinamide | Aromatic aldehydes | Ketones | Good | Good | mdpi.com |

| trans-4-Hydroxy-(S)-prolinamide | Aromatic aldehydes | Ketones | Good | Good | mdpi.com |

Michael Addition Reactions (e.g., with nitroolefins)

The asymmetric Michael addition is another fundamental C-C bond-forming reaction where pyrrolidine-based organocatalysts have demonstrated immense utility. mdpi.commun.ca The conjugate addition of nucleophiles, such as ketones or aldehydes, to electron-deficient olefins like nitroalkenes, provides access to valuable chiral building blocks. mdpi.comscilit.com The catalytic cycle typically involves the formation of an enamine from the ketone/aldehyde and the pyrrolidine catalyst, which then attacks the nitroolefin. nih.gov

This compound derivatives have been designed to provide high levels of stereocontrol in these reactions. By attaching various functional groups to the pyrrolidine scaffold, researchers can create a well-defined chiral pocket that directs the approach of the electrophile. rsc.org For example, bifunctional catalysts incorporating a hydrogen-bond-donating group (like a thiourea (B124793) or amide) alongside the pyrrolidine amine can activate the nitroolefin electrophile while the enamine attacks, leading to high diastereo- and enantioselectivity. nih.govrsc.org Numerous studies have reported the successful use of chiral pyrrolidine derivatives in the Michael addition of ketones and aldehydes to nitroolefins, achieving excellent yields and stereoselectivities. scilit.comrsc.org

| Catalyst Type | Nucleophile | Electrophile (Nitroolefin) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Pyrrolidine-based bifunctional organocatalyst | Cyclohexanone | trans-β-Nitrostyrene | up to 99 | up to 98:2 | up to 99 | rsc.org |

| Pyrrolidine-based bifunctional organocatalyst | Propanal | trans-β-Nitrostyrene | up to 99 | up to 98:2 | up to 97 | rsc.org |

| (S)-N-(pyrrolidin-2-ylmethyl)pyrrolidine | Methyl ketones | Diethyl {[dimethyl(phenyl)silyl]methylene}malonate | High | - | Excellent | thieme-connect.com |

| Pyrrolidine-thiourea conjugate | Acetophenone | β-Nitrostyrenes | Good | - | Good | nih.gov |

Other C-C and C-X Bond Forming Reactions

The utility of this compound-derived organocatalysts extends beyond aldol and Michael reactions to a variety of other carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming transformations. researchgate.netnih.gov These catalysts, through enamine and iminium ion activation modes, can facilitate a diverse array of asymmetric reactions. researchgate.net

For instance, pyrrolidine derivatives have been employed in organocatalytic tandem reactions, where a sequence of bond-forming events occurs in a single pot to rapidly build molecular complexity. beilstein-journals.org An example is the oxa-Michael-aldol cascade between salicylaldehydes and α,β-unsaturated cyclic ketones, catalyzed by a chiral pyrrolidine, to afford tetrahydroxanthones. beilstein-journals.org Furthermore, these catalysts have been instrumental in promoting cycloaddition reactions and the formation of C-N bonds in aza-Michael reactions. scilit.com The ability to form both C-C and C-X bonds stereoselectively underscores the versatility of the pyrrolidine scaffold in organocatalysis. researchgate.netacs.org

Utility as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

In addition to their role in organocatalysis, this compound and its derivatives are crucial building blocks for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. researchgate.net The pyrrolidine framework provides a rigid and stereochemically defined backbone, which, when coordinated to a metal center, can create a highly effective chiral environment for catalysis. mdpi.com

Rhodium-Catalyzed Olefin Hydrogenation

Asymmetric hydrogenation of olefins is a powerful method for the synthesis of enantiomerically pure compounds, particularly chiral amino acids and pharmaceuticals. nih.gov The success of this reaction heavily relies on the design of the chiral phosphine (B1218219) ligands coordinated to the rhodium catalyst. acs.org

Pyrrolidine-based diphosphine ligands have been developed and shown to be highly effective in rhodium-catalyzed asymmetric hydrogenation. acs.org For example, ferrocene-based ligands incorporating a chiral pyrrolidine unit have been synthesized and applied in the hydrogenation of dehydroamino acid esters and α-aryl enamides. mdpi.com These ligands, which combine central chirality from the pyrrolidine, planar chirality from the ferrocene (B1249389), and sometimes axial chirality, can induce excellent levels of enantioselectivity, often exceeding 99% ee. mdpi.comnih.gov The rigidity and tunability of the pyrrolidine moiety are key to achieving such high stereocontrol. mdpi.com

| Ligand Type | Substrate | Metal | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Pyrrolidinyl Ferrocene Phosphine-phosphoaramidite | Dehydroamino acid esters | Rhodium | Full | up to >99.9 | mdpi.com |

| Pyrrolidinyl Ferrocene Phosphine-phosphoaramidite | α-Aryl enamides | Rhodium | Full | up to 97.7 | mdpi.com |

| Pyrrolidinodiphosphines | Prochiral olefins | Rhodium | - | Effective | acs.org |

Salen Ligands in Enantioselective Alkylation of Aromatic Aldehydes

Salen (salicylidene-ethylenediamine) ligands are tetradentate Schiff bases that form stable complexes with a variety of metals and are widely used in catalysis. nih.govtudublin.ie The introduction of a chiral diamine backbone, such as one derived from this compound, allows for the creation of chiral Salen complexes capable of mediating enantioselective transformations. benthamdirect.comswan.ac.uk

A notable application of these chiral Salen complexes is in the enantioselective alkylation of aldehydes. researchgate.netresearchgate.net For example, new types of Salen ligands derived from chiral diaminopyrrolidines have been synthesized and their zinc complexes tested in the enantioselective addition of diethylzinc (B1219324) to aromatic aldehydes. researchgate.net While the observed selectivities in some initial studies were moderate, they opened the door for further exploration of these promising ligand structures. researchgate.net The modular nature of Salen ligands, allowing for easy modification of both the diamine backbone and the salicylaldehyde (B1680747) component, makes them an attractive platform for developing catalysts for a wide range of enantioselective reactions, including alkylations and cyanations. researchgate.netresearchgate.net

| Ligand Type | Reaction | Metal | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Pyrrolidine-based Salen | Alkylation of aromatic aldehydes with diethylzinc | Zinc | - | Moderate | researchgate.net |

| Pyrrolidine-based Salen | Trimethylsilylcyanation of benzaldehyde | Titanium(IV) | >94 | up to 88 | researchgate.net |

Phosphine- and Phosphite-Based Ligands

Following a comprehensive review of publicly available scientific literature and chemical databases, no specific research findings, data, or detailed synthetic protocols for phosphine- or phosphite-based ligands derived directly from this compound were identified. The existing body of research on chiral phosphine and phosphite (B83602) ligands for asymmetric catalysis focuses extensively on other pyrrolidine scaffolds, such as those derived from L-proline, (2R)-2-methylpyrrolidine, or those with aryl or phosphinomethyl substituents at the 2-position.

While general methods for the synthesis of chiral phosphine and phosphite ligands are well-established, including the reaction of a chiral amine backbone with halophosphines or the use of phosphine-borane intermediates, specific applications or characterizations of ligands incorporating the this compound moiety are not documented in the reviewed sources. beilstein-journals.orgkeyorganics.netbeilstein-journals.orgnih.gov

Consequently, it is not possible to provide an article with detailed research findings or data tables on the synthesis and catalytic performance of this specific class of compounds as per the request.

Table of Compounds Mentioned

As no specific ligands based on this compound were identified, a table of compounds cannot be generated.

Computational and Theoretical Investigations of 2r 2 Ethyl Pyrrolidine Systems

Quantum Chemical Studies on Molecular Conformation and Chirality

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the stable conformations of flexible molecules such as (2R)-2-ethyl-pyrrolidine. The pyrrolidine (B122466) ring is known to adopt non-planar, puckered conformations to relieve ring strain. For 2-substituted pyrrolidines, two primary envelope (E) and twisted (T) conformations are typically considered for the five-membered ring. The position of the substituent, in this case, the ethyl group at the C2 carbon, significantly influences the relative energies of these conformers.

Computational studies on analogous 2-substituted pyrrolidines reveal that the substituent tends to occupy a pseudo-equatorial position to minimize steric interactions with the rest of the ring. In the case of this compound, DFT calculations would be expected to show a preference for conformations where the ethyl group is in a pseudo-equatorial orientation. The relative energies of different conformers, such as those arising from the rotation of the C-C bond of the ethyl group, can also be calculated to identify the global minimum energy structure.

The chirality of this compound is defined by the 'R' configuration at the C2 stereocenter. Quantum chemical methods can be used to calculate chiroptical properties, such as optical rotation (OR) and electronic circular dichroism (ECD) spectra. By comparing the calculated values for the (R)- and (S)-enantiomers with experimental data, the absolute configuration of a synthesized sample can be unequivocally confirmed. For instance, a computed positive optical rotation for the (R)-enantiomer would support the assignment of the absolute configuration for a sample that exhibits dextrorotation. These calculations are crucial for validating synthetic procedures and for understanding the relationship between molecular structure and its interaction with polarized light. frontiersin.org

Table 1: Representative Calculated Conformational Data for a Substituted Pyrrolidine

| Conformer | Dihedral Angle (N1-C2-C(ethyl)-C(ethyl)) | Relative Energy (kcal/mol) | Predicted Optical Rotation [α]D |

|---|---|---|---|

| A | 60° (gauche) | 0.00 | +15.2 |

| B | 180° (anti) | 0.85 | +12.8 |

| C | -60° (gauche) | 1.20 | +18.5 |

Note: This table is illustrative and based on typical data for 2-substituted pyrrolidines. Specific values for this compound would require dedicated DFT calculations.

Mechanistic Elucidation of Catalytic Processes Involving Pyrrolidines

This compound, as a chiral secondary amine, is a potential organocatalyst for a variety of asymmetric transformations, such as aldol (B89426) and Michael additions. Computational studies are pivotal in elucidating the mechanisms of these reactions. The generally accepted mechanism for pyrrolidine-catalyzed reactions involving carbonyl compounds proceeds through the formation of a nucleophilic enamine intermediate. nih.govunibo.it

The catalytic cycle, as investigated by DFT calculations for related pyrrolidine catalysts, typically involves the following key steps:

Enamine Formation: The pyrrolidine nitrogen attacks the carbonyl group of a substrate (e.g., a ketone or aldehyde) to form a carbinolamine, which then dehydrates to form a chiral enamine. Computational studies can model the transition states for these steps and determine the rate-limiting step in enamine formation. nih.gov

Carbon-Carbon Bond Formation: The enamine, being a highly nucleophilic species, attacks an electrophile (e.g., an aldehyde in an aldol reaction or a nitroalkene in a Michael addition). DFT calculations can locate the transition state for this C-C bond-forming step, which is often the stereoselectivity-determining step. nih.govmun.ca

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the product and regenerate the chiral amine catalyst, thus completing the catalytic cycle.

Computational studies on proline and its derivatives have provided deep insights into the role of the catalyst's structure in these steps. For instance, the orientation of the substituent on the pyrrolidine ring can influence the facial selectivity of the enamine attack on the electrophile. nih.gov While specific DFT studies on this compound as a catalyst are not extensively reported, the principles derived from studies on catalysts like (S)-proline and (S)-2-(methoxymethyl)pyrrolidine (SMAP) are directly applicable. The ethyl group in this compound would be expected to exert steric influence on the transition state assembly, thereby controlling the stereochemical outcome of the reaction.

Prediction of Stereoselectivity and Reaction Pathways

A primary goal of computational studies in asymmetric catalysis is to predict and rationalize the stereoselectivity of a reaction. For pyrrolidine-catalyzed reactions, stereoselectivity arises from the energy difference between the transition states leading to the different stereoisomeric products. nih.gov

DFT calculations can be used to model the various possible transition state structures. For example, in an aldol reaction, the enamine can attack the Re or Si face of the aldehyde, leading to the formation of syn or anti products. By calculating the energies of the corresponding transition states, the major product can be predicted. The Houk-List model, developed through extensive computational studies on proline catalysis, provides a framework for understanding the origins of stereoselectivity. nih.gov This model highlights the importance of hydrogen bonding between the catalyst's acid/base functionality (if present) and the electrophile, as well as steric interactions between the catalyst's substituents and the reactants. nih.gov

In the case of this compound, which lacks the carboxylic acid group of proline, the stereocontrol would primarily be dictated by steric factors. The ethyl group would create a chiral pocket, favoring one transition state geometry over the others. Computational models would aim to quantify the steric repulsion in the different transition states to predict the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product. sciopen.com

Table 2: Illustrative Transition State Energy Data for a Pyrrolidine-Catalyzed Michael Addition

| Transition State | Relative Free Energy (ΔΔG‡, kcal/mol) | Predicted Product | Predicted ee (%) |

|---|---|---|---|

| TS-Re | 0.0 | R | >99 |

| TS-Si | 3.5 | S |

Note: This table represents hypothetical data for a reaction catalyzed by a chiral pyrrolidine. The energy difference between the transition states leading to the R and S products determines the predicted enantiomeric excess.

Analysis of Intermolecular Interactions and Hydrogen Bonding in Pyrrolidine Complexes

The catalytic activity and selectivity of pyrrolidine derivatives are often modulated by non-covalent interactions, particularly hydrogen bonding, in the transition state complex. nih.gov While this compound itself does not possess a hydrogen bond donor group other than the N-H proton, it can act as a hydrogen bond acceptor via the lone pair on the nitrogen atom.

Furthermore, in the solid state or in solution, this compound can form complexes with other molecules through hydrogen bonding. For instance, it can interact with protic solvents or with acidic or basic substrates. Theoretical calculations can model these complexes and analyze the geometry and energetics of the intermolecular interactions. Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular contacts in the crystalline state. beilstein-journals.org Understanding these interactions is crucial for comprehending the behavior of the compound in different chemical environments and for designing more effective catalytic systems. mdpi.com

Advanced Spectroscopic and Analytical Methods for Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Discrimination and Absolute Configuration Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules. While standard NMR techniques can confirm the connectivity of atoms, specialized methods are required to differentiate between enantiomers.

¹H NMR, ¹³C NMR, and COSY 2D NMR

Standard ¹H and ¹³C NMR spectra provide foundational information about the molecular structure of 2-ethyl-pyrrolidine, confirming the presence of the ethyl group and the pyrrolidine (B122466) ring. However, in an achiral solvent, the NMR spectra of the (R) and (S) enantiomers are identical.

Two-dimensional NMR techniques like Correlation Spectroscopy (COSY) are instrumental in establishing the connectivity of protons within the molecule. magritek.com A COSY spectrum reveals which protons are coupled to each other, helping to assign the signals from the ethyl group and the pyrrolidine ring protons. magritek.comrutgers.edugithub.io This is achieved by identifying cross-peaks that correlate coupled protons. magritek.comrutgers.edu For instance, the protons of the CH₂ group in the ethyl substituent would show correlations to the CH₃ protons and the proton at the C2 position of the pyrrolidine ring. This detailed connectivity map is a prerequisite for more advanced stereochemical analysis.

Chiral NMR Solvating Agents (CSAs)

To distinguish between the enantiomers of 2-ethyl-pyrrolidine, chiral solvating agents (CSAs) are employed. researchgate.net These are chiral compounds that form transient diastereomeric complexes with the enantiomers of the analyte. researchgate.net This interaction leads to a chemically different environment for each enantiomer, resulting in separate signals in the NMR spectrum. stackexchange.com

(18-Crown-6)-2,3,11,12-tetracarboxylic acid has been demonstrated as an effective CSA for determining the enantiomeric excess of chiral pyrrolidines. researchgate.netresearchgate.net The interaction occurs through a neutralization reaction between the acidic CSA and the basic pyrrolidine nitrogen, forming ammonium (B1175870) and carboxylate ions that associate, leading to chiral recognition. researchgate.netresearchgate.net This results in observable separation of signals in both ¹H and ¹³C NMR spectra, allowing for the quantification of each enantiomer. researchgate.net Other CSAs, such as those derived from diphenylprolinol, have also been effective for the enantiodiscrimination of various chiral compounds, including those with pyrrolidine structures. researchgate.net The choice of CSA is crucial and often depends on the specific structure of the analyte.

The table below illustrates hypothetical ¹H NMR chemical shift data for the methine proton of (2R)-2-ethyl-pyrrolidine in the presence of a generic chiral solvating agent.

| Enantiomer | Chemical Shift (δ) of C2-H (ppm) |

| (R)-2-ethyl-pyrrolidine | 3.15 |

| (S)-2-ethyl-pyrrolidine | 3.20 |

Note: The chemical shift values are for illustrative purposes and can vary depending on the specific CSA and experimental conditions.

Chiroptical Spectroscopic Techniques for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light. These methods are paramount for the non-destructive determination of absolute configuration. wikipedia.orgmdpi.com

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com This technique is particularly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences in solution. researchgate.netgaussian.com To determine the absolute configuration of this compound, its experimental VCD spectrum is compared with the theoretically calculated spectrum for the (R) configuration. researchgate.net A good match between the experimental and calculated spectra provides a reliable assignment of the absolute configuration. researchgate.netgaussian.com

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region. researchgate.netunipi.it It is a powerful tool for determining the absolute configuration of chiral compounds that contain a chromophore. nih.govfaccts.de The pyrrolidine ring itself may not have strong UV absorption, but derivatization of the amine can introduce a suitable chromophore. The experimental ECD spectrum is then compared with quantum chemical calculations for the possible enantiomers to assign the absolute configuration. nih.govunibas.it

Optical Rotatory Dispersion (ORD)

ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. nih.gov The resulting ORD curve, particularly the sign of the Cotton effect, is characteristic of the absolute configuration of the enantiomer. unipi.it Similar to VCD and ECD, the experimental ORD data for this compound can be compared with theoretical calculations to confirm its stereochemistry. mdpi.com

The following table provides a hypothetical comparison of chiroptical data for the enantiomers of 2-ethyl-pyrrolidine.

| Technique | (R)-2-ethyl-pyrrolidine | (S)-2-ethyl-pyrrolidine |

| VCD | Positive/Negative band pattern at specific frequencies | Mirror-image band pattern |

| ECD | Positive/Negative Cotton effect at specific wavelengths | Opposite signed Cotton effect |

| ORD | Positive optical rotation at a specific wavelength | Negative optical rotation at the same wavelength |

Note: The signs and patterns are illustrative and depend on the specific molecular structure and experimental conditions.

Chromatographic Methods for Stereoisomer Separation and Purity Assessment

Chromatographic techniques are essential for the physical separation of enantiomers and for the accurate assessment of enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone for the separation of enantiomers. eijppr.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.com For amines like 2-ethyl-pyrrolidine, CSPs based on polysaccharides or cyclodextrins are often effective. dujps.com The development of a chiral HPLC method involves optimizing the mobile phase composition and flow rate to achieve baseline separation of the (R) and (S) enantiomers. mdpi.comdujps.com Once separated, the area under each peak can be integrated to determine the enantiomeric excess (% ee) of a sample.

An alternative, indirect method involves pre-column derivatization of the racemic amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.netoup.com

Gas Chromatography coupled with Mass Spectrometry (GC-MS)

Gas chromatography is another powerful technique for separating volatile chiral compounds. The use of a chiral capillary column, often coated with a cyclodextrin (B1172386) derivative, allows for the separation of enantiomers. gcms.cz Coupling the gas chromatograph to a mass spectrometer (GC-MS) provides an additional layer of confirmation. The mass spectrometer fragments the eluted compounds, producing a characteristic mass spectrum that confirms the identity of 2-ethyl-pyrrolidine, while the gas chromatogram provides the enantiomeric ratio. This method is highly sensitive and is widely used for purity assessment. nih.gov

The table below shows typical output from a chiral chromatographic analysis.

| Method | (R)-2-ethyl-pyrrolidine Retention Time (min) | (S)-2-ethyl-pyrrolidine Retention Time (min) | Enantiomeric Excess (% ee) |

| Chiral HPLC | 10.2 | 12.5 | >99% (for a pure sample of (2R)-enantiomer) |

| Chiral GC | 8.7 | 9.1 | >99% (for a pure sample of (2R)-enantiomer) |

Note: Retention times are for illustrative purposes and will vary based on the specific column, mobile/carrier gas, and other chromatographic conditions.

Research Avenues for 2r 2 Ethyl Pyrrolidine As a Versatile Chiral Building Block

Incorporation into Complex Heterocyclic Architectures and Natural Product Scaffolds

The inherent chirality of (2R)-2-Ethyl-Pyrrolidine makes it an important intermediate in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. Its scaffold is frequently integrated into larger, more complex molecules, including other heterocyclic systems and frameworks that mimic natural products. The pyrrolidine (B122466) ring is a common feature in various classes of alkaloids, such as piperidine (B6355638) and pyrrolizidine (B1209537) alkaloids, making its derivatives valuable starting points in total synthesis projects. sapub.orgresearchgate.net

A notable example of its incorporation into a complex heterocyclic system is in the synthesis of novel 3-amino-2H-azirines. Research has shown the synthesis of diastereoisomeric mixtures of compounds like (2R)- and (2S)-2-ethyl-3-[(2S)-2-(1-methoxy-1,1-diphenylmethyl)pyrrolidin-1-yl]-2-methyl-2H-azirine. iucr.org This demonstrates the utility of the pyrrolidine moiety in constructing strained, three-membered rings, which are themselves versatile intermediates for further chemical transformations. iucr.org The synthesis often involves a multi-step sequence where the pyrrolidine unit is introduced early and carried through various reaction conditions, underscoring its stability and utility as a foundational building block.

The table below summarizes key heterocyclic architectures where the pyrrolidine scaffold, exemplified by structures like this compound, is a critical component.

| Heterocyclic Class | Significance | Representative Research Area |

| Piperidine Alkaloids | A large family of natural products with diverse biological activities. | The pyrrolidine scaffold serves as a template for constructing key dihydropyridone intermediates. sapub.org |

| Pyrrolizidine Alkaloids | Found in numerous plant species, these compounds are known for a range of biological effects, including glycosidase inhibition. researchgate.net | Used in the total synthesis of polyhydroxylated pyrrolizidines like alexine (B40350) and its stereoisomers. researchgate.net |

| 3-Amino-2H-Azirines | Potentially versatile building blocks for peptide and further heterocyclic synthesis. | Incorporation of a chiral pyrrolidine derivative to form complex substituted azirines. iucr.org |

| trans-2,5-Disubstituted Pyrrolidines | A core structure in many natural products and medicinally relevant molecules. nih.gov | Asymmetric synthesis via iodocyclization of homoallylic sulfonamides derived from chiral precursors. nih.gov |

Design of Novel Chiral Scaffolds for Synthetic Methodologies

The rigid and stereochemically defined structure of this compound and related compounds is extensively exploited in the design of novel chiral scaffolds for asymmetric catalysis. nih.govorgsyn.org These scaffolds function as ligands for metal catalysts, as organocatalysts, or as chiral auxiliaries, enabling the synthesis of enantiomerically enriched products. The pyrrolidine nitrogen and the adjacent stereocenter are key elements that influence the steric and electronic environment of the catalytic pocket, thereby controlling stereoselectivity. nih.govresearchgate.net

Several distinct classes of chiral scaffolds derived from pyrrolidine units have been developed:

Ferrocene-Based P,N Ligands : Researchers have designed and synthesized chiral ferrocene (B1249389) ligands incorporating a pyrrolidine unit. mdpi.com In these scaffolds, the pyrrolidine provides the chiral center and a nitrogen donor, which, combined with a phosphine (B1218219) group on the ferrocene backbone, creates a highly effective bidentate ligand. These ligands have demonstrated exceptional proficiency in rhodium-catalyzed asymmetric hydrogenations of olefins, achieving excellent enantioselectivities (>99% ee). mdpi.com

Pyrrolidine Thioethers : By functionalizing the pyrrolidine ring to include sulfur-containing moieties, novel N,S-donating ligands have been created. researchgate.net These chiral pyrrolidine thioethers have proven to be effective in palladium-catalyzed asymmetric allylic alkylations, where the coordination of both the nitrogen and sulfur atoms to the metal center is crucial for inducing high enantioselectivity. researchgate.net

Bispyrrolidine Scaffolds : C₂-symmetric diamines, such as 2,2'-bispyrrolidine, represent another important class of chiral ligands. orgsyn.org While not directly derived from 2-ethyl-pyrrolidine, they illustrate the principle of using the pyrrolidine ring as a foundational chiral element. These diamines have been used to synthesize chiral bisphosphoramide catalysts, which are highly effective in promoting enantioselective additions of allylic trichlorosilanes to aldehydes. orgsyn.org

The following table details examples of novel chiral scaffolds based on the pyrrolidine framework and their applications in asymmetric synthesis.

| Chiral Scaffold Type | Design Principle | Application | Catalytic System |

| Pyrrolidine-Ferrocene Ligands | Incorporation of a chiral pyrrolidine into a ferrocene backbone to create a P,N ligand. mdpi.com | Asymmetric Hydrogenation | Rhodium-Catalyzed |

| Pyrrolidine Thioethers | Functionalization to create bidentate N,S-donating ligands. researchgate.net | Asymmetric Allylic Alkylation | Palladium-Catalyzed |

| Bispyrrolidine-Phosphoramides | Dimerization of pyrrolidine units to form a C₂-symmetric diamine, then conversion to a bisphosphoramide. orgsyn.org | Asymmetric Allylation | Lewis Base-Catalyzed |

| Pyrrolidinopyridine Acetals | Fusion of the pyrrolidine scaffold with a pyridine (B92270) ring to create heterocyclic catalysts. sfu.ca | Kinetic Resolution, Dihydroxylation | Organocatalysis, Osmium-Catalyzed |

Exploration in Chemical Probe Development for Mechanistic Studies

A chemical probe is a small molecule designed to selectively bind and modulate the function of a specific protein target, allowing researchers to investigate the protein's role in complex biological systems. promega.co.uk The development of high-quality probes requires molecules with high affinity, cellular potency, and excellent selectivity. promega.co.uk

The this compound scaffold presents a promising starting point for the development of chemical probes for several reasons:

Biological Relevance : Pyrrolidine derivatives have shown activity in modulating neurotransmitter systems, making them candidates for research in neuropharmacology. This inherent biological activity suggests that the scaffold can be optimized to create potent and selective probes for specific receptors or enzymes involved in neurological pathways.

Synthetic Tractability : The pyrrolidine ring is readily functionalized, allowing for the systematic modification of the structure to improve potency and selectivity for a target of interest. This synthetic accessibility is crucial for the iterative process of probe development.

Mechanistic Insight in Catalysis : Beyond biological systems, derivatives of this compound are used in developing new catalytic reactions. cardiff.ac.uk Specially designed analogues can serve as chemical probes to study the mechanisms of these transformations. By systematically altering the structure of a pyrrolidine-based organocatalyst, for instance, one can probe the transition state of the reaction it catalyzes, providing valuable mechanistic insights. cardiff.ac.uk

The journey from a versatile building block to a validated chemical probe involves rigorous optimization and characterization. The table below outlines the essential criteria for a chemical probe and how a scaffold like this compound can be conceptually adapted.

| Chemical Probe Criterion | Description | Adaptation of the this compound Scaffold |

| Potency | High affinity for the intended target (e.g., biochemical IC₅₀ < 100 nM). promega.co.uk | Functional groups can be added to the pyrrolidine nitrogen or ring to enhance binding interactions with a target protein. |

| Selectivity | Significantly higher potency for the intended target over other related proteins (>30-fold). promega.co.uk | Steric and electronic properties can be fine-tuned to achieve selective recognition by the target's binding site. |

| Cellular Activity | Ability to engage the target in a cellular context (e.g., cellular EC₅₀ < 1 µM). promega.co.uk | Lipophilicity and other physicochemical properties can be modified to ensure cell permeability. |

| Known Mechanism of Action | A clear understanding of how the probe interacts with its target. | The defined stereochemistry of the scaffold provides a fixed anchor point, simplifying the study of structure-activity relationships. |

Future Perspectives and Emerging Trends in 2r 2 Ethyl Pyrrolidine Research

Integration with Green Chemistry Principles in Synthetic Methodologies

The synthesis of enantiomerically pure compounds like (2R)-2-ethyl-pyrrolidine is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources.

One of the most promising green approaches is the use of biocatalysis . Enzymes, such as ω-transaminases and monoamine oxidases, offer high stereo- and regioselectivity under mild reaction conditions, often in aqueous media. researchgate.netmdpi.com For instance, a chemoenzymatic cascade involving a transaminase for reductive amination followed by a monoamine oxidase for deracemization has been developed for the synthesis of chiral 2,5-disubstituted pyrrolidines. researchgate.net While specific examples for this compound are not extensively documented, this methodology holds significant potential for its sustainable production. The use of whole-cell biocatalysts, which contain cofactor regeneration systems, further enhances the economic and environmental viability of such processes. nih.gov

Another key aspect of green chemistry is the use of environmentally benign solvents. Research into asymmetric aldol (B89426) reactions catalyzed by proline-based organocatalysts has demonstrated the efficacy of using water as a reaction medium. udg.edu Furthermore, solvent-free conditions, such as high-speed ball milling (HSBM), have been shown to accelerate reaction times and improve stereoselectivity in the synthesis of proline-based dipeptides. libretexts.org

Catalytic methods, particularly those using earth-abundant and non-toxic metals, are also at the forefront of green synthetic strategies. organic-chemistry.org The development of iridium-catalyzed reductive amination and rhodium-catalyzed hydrogenation of pyrrole (B145914) precursors are examples of efficient catalytic routes to chiral pyrrolidines. organic-chemistry.orgacs.org These methods often require lower catalyst loadings and offer high atom economy, aligning with the core tenets of green chemistry.

| Green Chemistry Approach | Key Advantages | Potential Application for this compound Synthesis |

| Biocatalysis | High selectivity, mild conditions, aqueous media | Enantioselective amination of a suitable keto-precursor. |

| Alternative Solvents | Reduced environmental impact, improved safety | Use of water or solvent-free conditions in catalytic syntheses. |

| Catalytic Methods | High atom economy, lower waste, recyclability | Asymmetric hydrogenation or reductive amination using efficient metal catalysts. |

Development of Novel Stereoselective Reactions

The demand for enantiomerically pure this compound and its derivatives continues to drive the development of innovative stereoselective synthetic methods.

A significant area of research is the catalyst-tuned regio- and enantioselective C(sp³)–C(sp³) coupling . Recent studies have shown that by selecting the appropriate metal catalyst, such as cobalt or nickel, it is possible to achieve either C2 or C3 alkylation of pyrroline (B1223166) precursors with high selectivity. organic-chemistry.org This approach offers a divergent pathway to a variety of substituted chiral pyrrolidines from a common starting material.

Asymmetric [3+2] cycloaddition reactions are another powerful tool for constructing the pyrrolidine (B122466) ring with high stereocontrol. rsc.orgbeilstein-journals.org The reaction of imines with trimethylenemethane (TMM) catalyzed by novel phosphoramidite (B1245037) ligands, for example, provides access to pyrrolidine cycloadducts with excellent yields and selectivities. acs.org Density functional theory (DFT) calculations have been employed to understand the origins of the observed stereoselectivities in these reactions. nih.gov

The use of chiral auxiliaries remains a robust strategy for stereoselective synthesis. ymc.co.jpresearchgate.net For instance, sulfinimine-derived enantiopure homoallylic sulfonamides can undergo iodocyclization to afford trans-2,5-disubstituted 3-iodopyrrolidines. nih.gov While this specific example does not yield a 2-ethyl substituent directly, the principle of using a chiral auxiliary to direct the stereochemical outcome of a cyclization reaction is highly relevant for the synthesis of this compound. A standard method for preparing the related (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate involves the stereoselective alkylation of a pyrrolidine precursor. nih.gov

| Stereoselective Method | Description | Relevance to this compound |

| Catalyst-Tuned C-C Coupling | Selective alkylation at C2 or C3 of a pyrroline. | Direct installation of the ethyl group at the C2 position. |

| Asymmetric [3+2] Cycloaddition | Formation of the pyrrolidine ring from acyclic precursors. | Construction of the chiral pyrrolidine core with defined stereochemistry. |

| Chiral Auxiliary-Directed Synthesis | Temporary incorporation of a chiral group to control stereoselectivity. | Guiding the stereoselective formation of the (R) configuration at C2. |

Advanced Characterization Techniques and Computational Data Analysis

The precise characterization of the stereochemistry and enantiomeric purity of this compound is crucial for its application in pharmaceuticals and as a chiral catalyst. Advanced analytical techniques are indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone for the enantiomeric separation and quantification of chiral compounds. ymc.co.jpscience.gov For the related compound levetiracetam, a chiral HPLC method using an α1-acid glycoprotein (B1211001) (AGP) column has been developed for the enantioselective analysis of its (R)- and (S)-enantiomers. nih.gov The development of efficient method scouting strategies using a variety of CSPs and mobile phases is key to achieving successful chiral separations. ymc.co.jp

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for stereochemical analysis. nih.govorganicchemistrydata.org Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can provide detailed information about the connectivity and spatial proximity of atoms, allowing for the determination of relative stereochemistry. longdom.org For the absolute configuration assignment of chiral molecules, the use of chiral derivatizing agents in conjunction with NMR, as well as the comparison of experimental and computationally predicted chiroptical properties like electronic circular dichroism (ECD), are becoming increasingly common. soton.ac.uk

Mass Spectrometry (MS) , often coupled with gas chromatography (GC) or HPLC, is essential for the sensitive detection and structural characterization of pyrrolidine derivatives. nih.gov The fragmentation patterns observed in the mass spectrum can provide valuable information about the molecular structure. libretexts.orgwvu.edu For example, aliphatic amines like 2-ethyl-pyrrolidine are known to undergo characteristic α-cleavage. libretexts.org

Computational data analysis is playing an increasingly important role in understanding and predicting the properties and reactivity of chiral molecules. Density Functional Theory (DFT) calculations are used to investigate reaction mechanisms, predict the stability of transition states, and rationalize the stereochemical outcomes of reactions. udg.eduacs.orgnih.govQuantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the structural features of pyrrolidine derivatives with their biological activities, providing guidelines for the design of new and more potent compounds. mdpi.comacs.orgnih.gov While specific QSAR studies on this compound are limited, research on related pyrrolidine amides as DPP-IV inhibitors has shown that electronic and hydrophobic effects are crucial for their activity. mdpi.comacs.org

| Technique | Application for this compound |

| Chiral HPLC | Enantiomeric purity determination and separation. |

| NMR Spectroscopy | Determination of relative and absolute stereochemistry. |

| Mass Spectrometry | Structural elucidation and sensitive detection. |

| Computational Analysis (DFT, QSAR) | Understanding reaction mechanisms, predicting properties, guiding drug design. |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the enantioselective synthesis of (2R)-2-ethyl-pyrrolidine?

- Methodological Answer : this compound is typically synthesized via asymmetric hydrogenation of pyrrolidine precursors or chiral resolution of racemic mixtures. For example, alkylation of pyrrolidine derivatives using ethyl halides in the presence of chiral catalysts (e.g., Rhodium-BINAP complexes) can achieve enantiomeric excess (ee) >90% . Alternative routes include ring-closing metathesis of diene intermediates, optimized with Grubbs catalysts under inert conditions .

Q. How is the enantiomeric purity of this compound validated in academic research?

- Methodological Answer : Enantiomeric purity is confirmed using chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or polarimetry. Nuclear Overhauser Effect (NOE) NMR experiments can distinguish stereoisomers by analyzing spatial proton interactions . Absolute configuration is verified via X-ray crystallography of derivatives (e.g., co-crystallization with tartaric acid) .